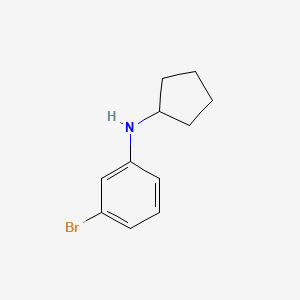
3-bromo-N-cyclopentylaniline
Overview
Description
3-Bromo-N-cyclopentylaniline is a chemical compound with the molecular formula C11H14BrN . It has a molecular weight of 240.14 .
Molecular Structure Analysis
The molecular structure of 3-bromo-N-cyclopentylaniline can be analyzed using various spectroscopic techniques such as NMR, FTIR, and MS . Theoretical investigations of similar compounds have been carried out using methods like Density Functional Theory (DFT) and Hartree-Fock (HF), where the molecular structures of the compounds have been optimized .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . Free radical bromination of alkyl benzenes is one such reaction .Physical And Chemical Properties Analysis
3-Bromo-N-cyclopentylaniline has a molecular weight of 240.14 . Other physical and chemical properties such as boiling point, density, and molecular formula can be determined through various analytical techniques .Scientific Research Applications
Delivery Systems for Therapeutic Molecules
A notable application involves the use of peptide-based carriers for efficient delivery of DNA mimics into cells, highlighting the potential of such carriers in therapeutic applications. For example, a study by Morris et al. (2007) described an amphipathic peptide, Pep-3, that forms stable nano-size complexes with peptide-nucleic acid analogues, promoting their efficient delivery into various cell lines without associated cytotoxicity. This research underscores the importance of novel delivery technologies in enhancing the therapeutic applicability of nucleic-acid-based molecules (Morris et al., 2007).
Synthesis and Bioconjugation Applications
Research by Ros et al. (2020) demonstrated the synthesis of 3-bromo-1,2,4,5-tetrazine through an oxidant- and metal-free method, highlighting its application in chemoselective protein labeling and click-to-release biorthogonal reactions. This synthesis pathway provides a scalable method using inexpensive materials, facilitating the development of probes and therapeutics through site-selective protein labeling (Ros et al., 2020).
Chemical Synthesis and Medicinal Chemistry
Another example includes the synthesis of cyclosporin O, an immunosuppressive cyclic undecapeptide, using novel peptide coupling reagents, illustrating the efficiency of brominated compounds in constructing complex chemical structures with potential therapeutic benefits. Li and Xu (2000) described the utilization of brominated reagents for the synthesis of cyclosporin O, showcasing the application of such compounds in the production of medically significant peptides (Li & Xu, 2000).
Structural Basis and Drug Discovery
Further research into the structural basis for recognition of acetylated histone H4 by the bromodomain of histone acetyltransferase Gcn5p provides insights into the role of bromodomains in gene expression regulation and the potential for developing inhibitors targeting these domains. Owen et al. (2000) elucidated how bromodomains preferentially bind to peptides containing an N-acetyl lysine residue, contributing to the understanding of epigenetic regulation mechanisms and aiding in the design of novel therapeutic agents targeting gene transcription (Owen et al., 2000).
properties
IUPAC Name |
3-bromo-N-cyclopentylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBOEGVJRXDUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-cyclopentylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



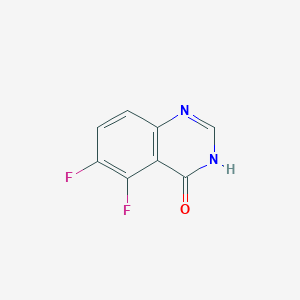
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1437747.png)
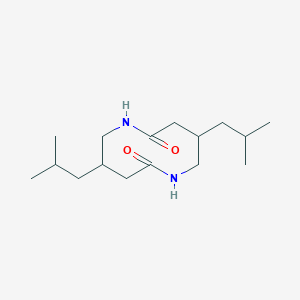
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitrophenol](/img/structure/B1437750.png)
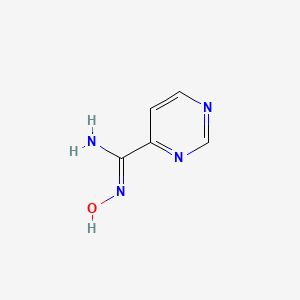
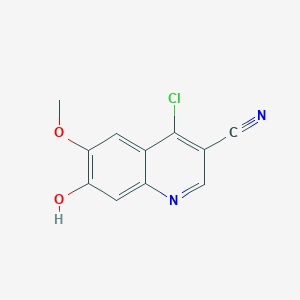
![[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl]methanol](/img/structure/B1437757.png)
![15-Crown-4 [4-(2,4-Dinitrophenylazo)phenol]](/img/structure/B1437758.png)
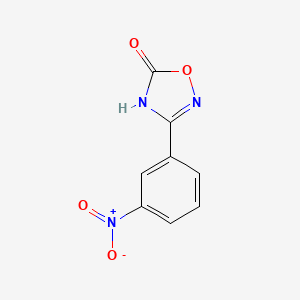
![5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin](/img/structure/B1437761.png)
![1-(4-nitrophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437763.png)
![6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437765.png)
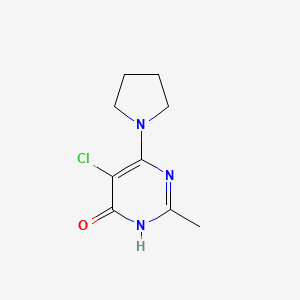
![4-phenoxy-N-[(2-propoxyphenyl)methyl]aniline](/img/structure/B1437767.png)